4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine
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Overview
Description
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine typically involves multiple steps. The process begins with the preparation of the imidazo[1,2-b]pyridazin-6-yl intermediate, which is then functionalized with a tert-butyl group. This intermediate is further reacted with piperidine and 3,3-difluorocyclobutanecarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[1,2-b]pyridazin-6-yl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H28F2N4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C21H28F2N4O2/c1-20(2,3)16-12-27-17(24-16)4-5-18(25-27)29-13-14-6-8-26(9-7-14)19(28)15-10-21(22,23)11-15/h4-5,12,14-15H,6-11,13H2,1-3H3 |
InChI Key |
QQLIPVKQGSGBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC(C4)(F)F |
Origin of Product |
United States |
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